1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine

Beschreibung

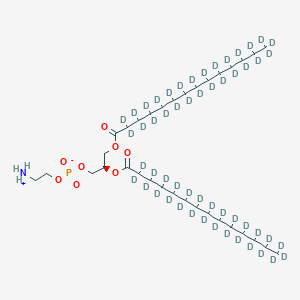

1,2-Dimyristoyl-d54-sn-glycero-3-phosphoethanolamine (DMPE-d54) is a deuterated phospholipid with two myristoyl (C14:0) chains substituted with 54 deuterium atoms. Its non-deuterated counterpart, PE14:0 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine), shares the same acyl chains but lacks isotopic labeling . DMPE-d54 is widely used in biophysical studies, including neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where deuteration minimizes incoherent scattering and enhances signal resolution . The compound’s molecular formula is $ \text{C}{33}\text{D}{54}\text{H}{18}\text{NO}8\text{P} $, with a molecular weight of ~700 g/mol (exact mass varies slightly depending on deuteration efficiency) .

Eigenschaften

IUPAC Name |

2-azaniumylethyl [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDNQCXEZDCBI-QHDWWDETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677037 | |

| Record name | 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326495-41-4 | |

| Record name | 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Deuterated Myristic Acid

- The starting point is the synthesis or procurement of fully deuterated myristic acid (d54-myristic acid), where all hydrogen atoms in the fatty acid chain are replaced by deuterium.

- Deuteration is typically achieved via catalytic exchange reactions or chemical synthesis using deuterated precursors to ensure high isotopic purity.

Esterification to Glycerol Backbone

- The deuterated myristic acid chains are esterified to the sn-1 and sn-2 hydroxyl groups of a glycerol backbone.

- This step often uses standard lipid synthesis techniques such as:

- Activation of the fatty acid as an acid chloride or anhydride.

- Reaction with protected glycerol derivatives under controlled conditions to avoid deuterium loss.

- The esterification must be carefully controlled to preserve the deuterium labeling and to achieve regioselectivity at the sn-1 and sn-2 positions.

Attachment of Phosphoethanolamine Head Group

- The final step involves the introduction of the phosphoethanolamine moiety at the sn-3 position of the glycerol.

- This is commonly done by reacting the diacylglycerol intermediate with a phosphoethanolamine donor reagent, such as cytidine diphosphate-ethanolamine (CDP-ethanolamine) in enzymatic or chemical coupling reactions.

- The reaction conditions are optimized to maintain the integrity of the deuterated fatty acid chains and to avoid isotopic exchange.

Comparative Analysis with Related Compounds

| Feature | This compound | 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine |

|---|---|---|

| Head Group | Phosphoethanolamine (amino group) | Phosphocholine (trimethylammonio group) |

| Molecular Weight | ~690.2 g/mol | Slightly different due to head group |

| Deuterium Content | 54 deuterium atoms in fatty acid chains | Similar deuteration in fatty acid chains |

| Membrane Interaction Profile | Affects membrane behavior differently due to head group | Different membrane and protein interaction |

| Primary Research Use | NMR studies of membrane dynamics | NMR and lipid bilayer studies |

The difference in the head group significantly influences the lipid's behavior in membranes and its interaction with proteins, making the choice of compound dependent on the specific research application.

Data Table: Summary of Preparation Parameters

| Step | Description | Key Parameters | Notes |

|---|---|---|---|

| Deuterated Fatty Acid Synthesis | Production of d54-myristic acid | Use of deuterated precursors, catalytic exchange | High isotopic purity critical |

| Esterification | Coupling d54-myristic acid to glycerol | Acid chloride/anhydride activation, mild conditions | Maintain deuterium labeling |

| Phosphoethanolamine Attachment | Coupling phosphoethanolamine to diacylglycerol | Use of CDP-ethanolamine, enzymatic or chemical coupling | Avoid isotopic exchange, control pH |

| Purification | Chromatography (e.g., HPLC) | Removal of side products, verification of purity | Confirm isotopic enrichment by MS/NMR |

Research Findings and Applications

- The deuterated lipid allows enhanced NMR signal-to-noise ratios, facilitating detailed studies of membrane dynamics without altering physical properties significantly.

- Studies have used this compound to investigate antimicrobial peptide interactions with lipid bilayers, revealing insights into membrane flip-flop rates and lipid dynamics.

- The synthesis method ensures that the compound retains the biophysical characteristics of natural phospholipids while providing isotopic labeling for advanced spectroscopic techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the phosphate group into a phosphite or phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phosphites or phosphine oxides.

Substitution: Formation of substituted phospholipids with various functional groups.

Wissenschaftliche Forschungsanwendungen

Membrane Biology

DMPE-d54 is extensively used in studies of lipid bilayers and membrane dynamics. Its deuterated form allows for advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Quasi-Elastic Neutron Scattering (QENS) , which provide insights into the dynamics of lipid headgroups and hydration water interactions.

Case Study : A study utilizing molecular dynamics simulations revealed the dynamics of DMPE headgroups, identifying three modes of motion—slow, middle speed, and fast—linked to hydration water dynamics. This research enhances our understanding of intercellular communication mechanisms mediated by phospholipid bilayers .

Drug Delivery Systems

Due to its amphiphilic nature, DMPE-d54 is employed in formulating liposomes for drug delivery. The ability to encapsulate hydrophilic drugs within lipid bilayers makes it an essential component in developing targeted therapies.

Case Study : Research has demonstrated that liposomes composed of DMPE-d54 can improve the bioavailability of certain therapeutic agents by enhancing their solubility and stability in physiological environments .

Structural Studies of Membrane Proteins

DMPE-d54 serves as a crucial component in preparing samples for structural analysis of membrane proteins via NMR spectroscopy. The deuteration facilitates clearer spectral data due to reduced background noise from hydrogen atoms.

Case Study : In a recent study, DMPE-d54 was used to prepare NMR samples of membrane proteins, allowing researchers to elucidate the structural dynamics of these proteins in a native-like environment .

Biophysical Studies

The unique properties of DMPE-d54 make it suitable for various biophysical studies, including examining phase transitions in lipid bilayers and interactions with other biomolecules.

Case Study : An investigation into the phase behavior of DMPE-d54 revealed critical insights into how temperature variations affect membrane fluidity and integrity, which are vital for cellular function .

Wirkmechanismus

The mechanism of action of 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine involves its integration into cell membranes. The deuterated tetradecanoyloxy groups interact with the lipid bilayer, enhancing membrane stability and fluidity. This interaction facilitates the transport of molecules across the membrane, making it an effective carrier for drug delivery. The phosphate group plays a crucial role in anchoring the compound to the membrane, ensuring its stability and functionality.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Deuteration lowers the phase transition temperature ($ T_m $) by ~14°C compared to non-deuterated PE14:0, likely due to altered acyl chain packing .

- The deuterated form is preferred for structural studies requiring isotopic contrast, while the non-deuterated version is used in functional membrane assays .

Acyl Chain Length Variations

Key Findings :

- Increasing acyl chain length (C14 → C18) raises $ T_m $ by ~39°C due to enhanced van der Waals interactions .

- Longer chains (e.g., C18:0 in distearoyl-PE) increase membrane rigidity, making them suitable for high-temperature applications .

Head Group Modifications

Key Findings :

- Phosphocholine head groups (e.g., DMPC-d54) confer higher hydration and lower $ T_m $ (~23°C for DMPC-d54 vs. ~35°C for DMPE-d54) due to stronger hydrogen bonding .

- PEGylation (e.g., DPPE-PEG2000) enhances liposome stability by steric hindrance but reduces membrane fusion capacity .

Functional Derivatives

Biologische Aktivität

1,2-Dimyristoyl-d54-sn-glycero-3-phosphoethanolamine (DMPE-d54) is a deuterated phospholipid that serves as a significant structural component in biological membranes. Its unique properties, particularly its high deuterium content, make it a valuable tool in biochemical research, especially in studies involving membrane dynamics and interactions.

- Molecular Formula : C33H12NO8PD54

- Molecular Weight : 690.186 g/mol

- Purity : >99%

- Storage Conditions : -20°C, hygroscopic and light-sensitive

The compound consists of a glycerol backbone linked to two deuterated myristic acid chains and a phosphoethanolamine head group. This configuration allows for enhanced NMR signals and facilitates the study of lipid interactions without significantly altering membrane characteristics .

Biological Functions and Applications

The biological activity of DMPE-d54 is primarily related to its role in membrane structure and function. Key applications include:

- Membrane Dynamics : DMPE-d54 is utilized in studies to understand lipid bilayer properties, including fluidity and phase behavior. Its deuteration allows researchers to perform advanced NMR spectroscopy, providing insights into molecular movements within membranes .

- Antimicrobial Peptide Interactions : Research has demonstrated the interactions between DMPE-d54 and antimicrobial peptides such as Magainin 2 and PGLa. These studies reveal how lipid composition affects peptide activity against microbial membranes .

Case Study: Lipid-Mediated Interactions

In a study investigating lipid-mediated interactions, it was found that the presence of DMPE-d54 in lipid bilayers significantly influenced the insertion and activity of antimicrobial peptides. The experimental setup involved preparing lipid films followed by hydration and sonication to form unilamellar vesicles. The results indicated that the incorporation of DMPE-d54 altered the scattering length density (SLD) of the bilayers, which in turn affected peptide binding .

Comparative Analysis with Other Lipids

| Property | DMPE-d54 | DMPC (Non-Deuterated) |

|---|---|---|

| Deuterium Content | High (54 D atoms) | None |

| Molecular Weight | 690.186 g/mol | 604.49 g/mol |

| Phase Transition Temperature | Lowered due to deuteration | Higher than DMPE-d54 |

| NMR Signal Quality | Enhanced due to deuteration | Standard signal |

The comparison highlights how deuteration affects both physical properties and analytical outcomes in lipid studies.

Mechanistic Insights

Research has shown that the presence of DMPE-d54 can enhance the stability of lipid vesicles when interacting with peptides, which is crucial for understanding mechanisms of action in antimicrobial activity. The studies utilized small-angle neutron scattering (SANS) and X-ray scattering (SAXS) to analyze these interactions quantitatively .

Q & A

Q. What experimental methods are recommended for synthesizing and purifying deuterated phospholipids like DMPE-d54?

Deuterated phospholipids are synthesized via esterification of sn-glycero-3-phosphoethanolamine with deuterated myristic acid (d54) under anhydrous conditions. Key steps include:

- Activation of fatty acids : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization in non-polar solvents (e.g., chloroform/methanol mixtures) are critical to achieving >98% purity. GC or HPLC analysis ensures absence of non-deuterated contaminants .

- Deuterium verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm isotopic enrichment and structural integrity .

Q. How does deuteration of the myristoyl chains impact the physicochemical properties of DMPE-d54 in membrane studies?

Deuteration alters lipid packing density and phase behavior due to isotopic effects:

- Reduced vibrational modes : Enhances stability in neutron scattering experiments by minimizing incoherent scattering, enabling precise analysis of bilayer thickness and lateral organization .

- Phase transition shifts : The gel-to-liquid crystalline phase transition temperature (Tm) may increase slightly compared to non-deuterated analogs, requiring calibration in calorimetry (DSC) studies .

- Hydration dynamics : Deuterated chains exhibit slower water penetration rates, affecting lipid headgroup interactions in hydration experiments .

Q. What analytical techniques are essential for characterizing DMPE-d54 in lipid bilayer systems?

- Gas chromatography (GC) : Validates fatty acid composition and deuterium incorporation using polar capillary columns (e.g., CP-Wax 52 CB) .

- High-performance liquid chromatography (HPLC) : Quantifies purity and detects oxidation products (e.g., lyso-derivatives) via reverse-phase C18 columns with evaporative light scattering detection (ELSD) .

- Dynamic light scattering (DLS) : Measures liposome size and polydispersity during formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in phase behavior data for DMPE-d54 across different experimental models?

Discrepancies often arise from variations in hydration levels, ionic strength, or buffer composition. Methodological considerations include:

- Controlled hydration : Use saturated salt solutions (e.g., KCl) in humidity chambers to standardize water content during X-ray diffraction or NMR .

- Ion-specific effects : Compare data across buffers (e.g., Tris-HCl vs. HEPES) to account for cation-lipid interactions, particularly with Na+ or Ca²+ ions .

- Model system validation : Cross-reference results between monolayer (Langmuir trough) and bilayer (vesicle) systems to isolate artifacts .

Q. What strategies optimize the integration of DMPE-d54 into mixed lipid systems for studying membrane asymmetry?

- Co-solvent techniques : Co-dissolve DMPE-d54 with other lipids (e.g., DSPC or cholesterol) in tert-butanol/water mixtures to ensure homogeneous distribution before freeze-drying .

- Asymmetric vesicle preparation : Use pH-gradient or cyclodextrin-mediated lipid exchange to localize DMPE-d54 in the outer or inner leaflet .

- Fluorescence quenching : Pair deuterated lipids with environment-sensitive probes (e.g., Laurdan) to monitor domain formation via GP (generalized polarization) imaging .

Q. How do experimental designs account for deuterium-induced kinetic isotope effects (KIEs) in enzymatic studies involving DMPE-d54?

KIEs can slow enzymatic hydrolysis (e.g., phospholipase A2 activity) due to stronger C-D bonds. Mitigation strategies include:

- Control experiments : Compare reaction rates with non-deuterated DMPE under identical conditions .

- Temperature modulation : Elevate reaction temperatures to offset reduced catalytic efficiency, ensuring data align with biological relevance .

- Computational modeling : Use molecular dynamics (MD) simulations to predict and adjust for deuteration impacts on enzyme-lipid binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.